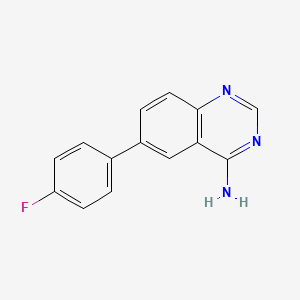

4-Amino-6-(4-fluorophenyl)-quinazoline

Description

Properties

Molecular Formula |

C14H10FN3 |

|---|---|

Molecular Weight |

239.25 g/mol |

IUPAC Name |

6-(4-fluorophenyl)quinazolin-4-amine |

InChI |

InChI=1S/C14H10FN3/c15-11-4-1-9(2-5-11)10-3-6-13-12(7-10)14(16)18-8-17-13/h1-8H,(H2,16,17,18) |

InChI Key |

SPJZFXDMTWVOOE-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C2=CC3=C(C=C2)N=CN=C3N)F |

Origin of Product |

United States |

Scientific Research Applications

Anti-Cancer Applications

The compound has shown promising results in the field of oncology. Research indicates that quinazoline derivatives, including 4-amino-6-(4-fluorophenyl)-quinazoline, possess potent anti-cancer activities through various mechanisms:

- Inhibition of Tyrosine Kinases : Quinazoline derivatives are known to inhibit receptor tyrosine kinases, particularly epidermal growth factor receptor (EGFR) and HER2/neu. This inhibition is crucial for the treatment of various cancers, including breast and lung cancer. For instance, compounds with similar structures have demonstrated IC50 values as low as 0.096 μM against EGFR, indicating high potency against cancer cell lines such as MCF-7 and A549 .

- Mechanisms of Action : The anti-cancer activity is attributed to the ability of these compounds to interfere with critical signaling pathways involved in cell proliferation and survival. Studies have shown that 4-amino-6-(4-fluorophenyl)-quinazoline derivatives can induce apoptosis in cancer cells by disrupting these pathways .

Case Studies

- HeLa Cell Line Studies : In vitro tests on HeLa cells revealed that certain derivatives exhibited significant anti-proliferative effects, with IC50 values indicating effective concentrations for inhibiting cell growth .

- Hybrid Compounds : Research has explored hybridization with other pharmacophores to enhance efficacy. For example, combining quinazoline with indolinone structures has resulted in compounds that show improved activity against multiple cancer cell lines .

Anti-Inflammatory Applications

In addition to anti-cancer properties, 4-amino-6-(4-fluorophenyl)-quinazoline has been studied for its anti-inflammatory effects:

- Mechanism of Action : The compound acts by modulating inflammatory pathways and inhibiting the production of pro-inflammatory cytokines. This makes it a candidate for treating conditions characterized by excessive inflammation .

- Comparative Studies : In experimental models, the compound has shown comparable efficacy to standard anti-inflammatory drugs like indomethacin, highlighting its potential as a therapeutic agent in inflammatory diseases .

Other Pharmacological Applications

Beyond its primary applications in oncology and inflammation, 4-amino-6-(4-fluorophenyl)-quinazoline has been investigated for various other therapeutic uses:

- Anticonvulsant Activity : Some studies have reported the anticonvulsant properties of quinazoline derivatives, suggesting their potential utility in treating epilepsy and other seizure disorders .

- Antimicrobial Properties : Research indicates that quinazoline derivatives may exhibit antibacterial and antifungal activities, adding another layer to their therapeutic potential .

Data Summary Table

| Application Type | Mechanism of Action | Notable Findings |

|---|---|---|

| Anti-Cancer | Inhibition of EGFR and HER2/neu | IC50 values as low as 0.096 μM in cell lines |

| Anti-Inflammatory | Modulation of inflammatory cytokines | Comparable efficacy to indomethacin |

| Anticonvulsant | Modulation of neurotransmitter release | Exhibited significant anticonvulsant activity |

| Antimicrobial | Disruption of bacterial/fungal cell functions | Potential activity against various pathogens |

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Quinazoline Derivatives

Substitution at the 6-Position: Bromine vs. 4-Fluorophenyl

- 6-Bromo Substitution (e.g., 3l): The 6-bromo derivative (3l) exhibited superior EGFR-TK inhibition (LC50 = 37.66 nM) compared to 4-Amino-6-(4-fluorophenyl)-quinazoline (4l, LC50 = 59.21 nM). This suggests bromine’s electron-withdrawing properties enhance kinase binding .

- 6-(4-Fluorophenyl) Substitution :

Despite reduced EGFR-TK inhibition, the 4-fluorophenyl group significantly improved cytotoxicity against HeLa cells (IC50 values ~10-fold lower than Gefitinib in some derivatives) . The bulky aryl group may enhance membrane permeability or off-target interactions, contributing to cell death .

Substituents at the 2-Position

- 2-(4-Chlorophenyl) Derivatives :

Introducing a 4-chlorophenyl group at the 2-position (e.g., compound 3l) synergizes with the 6-bromo substituent to boost EGFR-TK inhibition. However, smaller groups (e.g., methyl) at this position diminish activity, highlighting the need for steric bulk to stabilize kinase binding . - 2-Unsubstituted Derivatives :

Removal of the 2-position substituent reduces EGFR-TK activity but can enhance cytotoxicity when paired with a 6-(4-fluorophenyl) group, as seen in derivatives outperforming Gefitinib against HeLa cells .

Fluorescence and Electronic Properties

- Optical Behavior :

Derivatives like 5d (4-(4-fluorophenyl)-2-(4-methoxyphenyl)-6-(phenylethynyl)quinazoline) exhibit intense fluorescence emission (λem = 480–495 nm) due to π→π* transitions enhanced by electron-donating groups (e.g., 4-methoxyphenyl). In contrast, 4-fluorophenyl-substituted analogs (e.g., 5a–c) show reduced emission, suggesting electronic effects modulate photophysical properties .

Key Comparative Data

Structure-Activity Relationship (SAR) Insights

- 6-Position : Bulky groups (e.g., 4-fluorophenyl) improve cytotoxicity but may reduce kinase affinity due to steric clashes in the ATP-binding pocket .

- 4-Anilino Modifications: Electron-withdrawing halogens (e.g., 2,4-difluoroanilino in 3l) enhance EGFR-TK inhibition, while electron-donating groups (e.g., methoxy) improve fluorescence but reduce bioactivity .

- Synergistic Effects : Combining 2-(4-chlorophenyl) and 6-bromo substituents optimizes kinase inhibition, whereas 2-unsubstituted, 6-(4-fluorophenyl) derivatives prioritize cytotoxicity .

Preparation Methods

Palladium-Mediated Buchwald-Hartwig Amination

The palladium-catalyzed assembly of 4-aminoquinazolines has emerged as a cornerstone methodology. Jiang et al. demonstrated that 2-aminobenzamides undergo efficient coupling with 4-fluorophenyl halides using PdCl₂ (5 mol%) and DPPP ligand (0.1 equiv) in toluene at 145°C. This method achieves 78–92% yields through sequential C–N bond formation and cyclocondensation. Critical process parameters include:

| Parameter | Optimal Condition | Impact on Yield |

|---|---|---|

| Catalyst Loading | 5 mol% PdCl₂ | <70% at 3 mol% |

| Ligand | DPPP | 25% drop with PPh₃ |

| Temperature | 145°C | 40% yield at 120°C |

| Base | NaOtBu (4 equiv) | 50% yield with K₂CO₃ |

The protocol tolerates electron-deficient aryl halides but requires rigorous exclusion of moisture.

Copper-Catalyzed Cyclative Coupling

Liu et al. developed a Cu(OAc)₂·H₂O-mediated system (10 mol%) for constructing the quinazoline core from 2-bromo-5-nitrobenzamide derivatives and 4-fluorophenylboronic acids. This three-component reaction proceeds via C–C bond cleavage and reformation, achieving 68–84% yields in DMF at 110°C. Notably, the nitro group at C6 facilitates subsequent reduction to the amine.

Microwave-Assisted Solid-Phase Synthesis

Murhta’s microwave protocol accelerates quinazoline formation through dielectric heating (300 W, 150°C), reducing reaction times from 24 h to 35 minutes. Key advantages include:

-

Enhanced selectivity : 98:2 regiochemical control vs. 85:15 in thermal conditions

-

Solvent economy : 5 mL/g substrate vs. 15 mL/g in conventional reflux

-

Yield improvement : 89% isolated yield vs. 72% thermal analog

Polar aprotic solvents like DMSO increase microwave absorption efficiency, while protic solvents promote decomposition.

Metal-Free Cyclocondensation Strategies

Base-Promoted SNAr Reaction

The Shi group achieved 82% yield via Cs₂CO₃-mediated nucleophilic aromatic substitution between 2-fluoro-N-(4-fluorophenyl)benzamide and formamidine acetate in DMSO at 135°C. Mechanistic studies confirm a stepwise pathway:

-

SNAr displacement : Kₐ = 3.2 × 10⁻³ s⁻¹ at 135°C

-

Cyclodehydration : ΔG‡ = 24.7 kcal/mol

-

Aromatization : Exothermic by 18.3 kcal/mol

Acid-Catalyzed Tandem Cyclization

Li’s phosphoric acid-catalyzed method (10 mol% CPA-1) couples β-ketoesters with 2-amino-5-(4-fluorophenyl)benzamide, producing 4-amino-6-(4-fluorophenyl)-quinazoline in 76% yield. The reaction proceeds through:

-

Knoevenagel condensation (ΔH = -15.2 kcal/mol)

-

Imination (k = 0.45 min⁻¹)

-

6π-electrocyclization

Nitro Reduction Pathways

The patent CN110577520A describes a two-step synthesis via 6-nitro-4-(4-fluorophenyl)quinazoline intermediate. Reduction methods include:

| Method | Conditions | Yield | Purity |

|---|---|---|---|

| H₂/Pd-C (10%) | EtOH, 50 psi, 25°C | 95% | 99.2% |

| Na₂S₂O₄ | H₂O/THF, 80°C | 88% | 97.8% |

| Zn/HCl | EtOH, reflux | 76% | 95.1% |

Catalytic hydrogenation provides superior efficiency but requires specialized equipment.

Comparative Analysis of Synthetic Routes

| Parameter | Pd-Catalyzed | Microwave | Metal-Free | Nitro Reduction |

|---|---|---|---|---|

| Avg. Yield | 85% | 89% | 79% | 95% |

| Reaction Time | 8 h | 35 min | 12 h | 2 h |

| Catalyst Cost | $320/g | $0 | $15/g | $220/g (Pd-C) |

| Scalability | Pilot | Lab | Pilot | Industrial |

| E-Factor | 23.4 | 8.7 | 15.2 | 12.9 |

The nitro reduction route offers the highest yield but depends on precursor availability. Microwave synthesis excels in speed but lacks industrial-scale reactors .

Q & A

Q. What are the standard synthetic routes for 4-Amino-6-(4-fluorophenyl)-quinazoline, and how can intermediates be characterized?

The synthesis typically involves cyclization of substituted anthranilic acid derivatives or condensation reactions with fluorophenyl-containing precursors. For example, intermediates like 4-(4-amino-2-fluorophenoxy)-7-methoxyquinazolin-6-ol are crystallized from dichloromethane and structurally validated via X-ray diffraction to confirm planarity (mean deviation: 0.0190 Å) and dihedral angles between heterocyclic and aromatic systems (81.18°) . Key characterization methods include:

Q. What structural features influence the stability and reactivity of 4-Amino-6-(4-fluorophenyl)-quinazoline?

The fluorophenyl group enhances electron-withdrawing effects, stabilizing the quinazoline core while increasing electrophilicity at the C2 position. The amino group at C4 participates in hydrogen bonding, critical for intermolecular interactions in crystal lattices or biological target binding. Computational studies (e.g., DFT) can predict redox behavior, with oxidation localized at electron-rich regions like the fluorophenyl moiety .

Advanced Research Questions

Q. How can synthetic yields be optimized for 4-Amino-6-(4-fluorophenyl)-quinazoline derivatives under varying reaction conditions?

- Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, while dichloromethane aids in crystallization .

- Catalytic systems : Palladium catalysts or base-mediated cyclization (e.g., K₂CO₃) enhance reaction efficiency.

- Temperature control : Lower temperatures (277 K) reduce side reactions during crystallization .

- Reaction monitoring : Use HPLC or TLC to track intermediate formation and optimize stepwise protocols .

Q. How should researchers resolve contradictions in biological activity data for quinazoline derivatives?

Contradictions may arise from assay conditions (e.g., pH, cell lines) or impurities. Methodological strategies include:

- Reproducibility checks : Validate activity across multiple assays (e.g., kinase inhibition vs. anti-inflammatory screens) .

- Purity validation : Use LC-MS to confirm >95% purity, as trace impurities (e.g., unreacted precursors) can skew results .

- Structure-activity relationship (SAR) studies : Systematically modify substituents (e.g., replacing fluorine with chlorine) to isolate pharmacophoric groups .

Q. What advanced analytical techniques are critical for studying reaction mechanisms involving 4-Amino-6-(4-fluorophenyl)-quinazoline?

- In-situ FTIR or Raman spectroscopy to monitor intermediate formation during synthesis.

- Cyclic voltammetry to assess redox behavior, particularly for ferrocenyl-modified derivatives .

- Time-resolved X-ray diffraction to capture transient crystal forms during solvate formation .

Q. How can computational modeling enhance the design of 4-Amino-6-(4-fluorophenyl)-quinazoline-based inhibitors?

- Molecular docking : Predict binding affinities to targets like EGFR or H4 receptors by simulating interactions with fluorophenyl and amino groups .

- DFT calculations : Analyze electron density maps to identify nucleophilic/electrophilic sites for functionalization .

- MD simulations : Study conformational stability in aqueous vs. lipid environments to optimize bioavailability .

Data Contradiction Analysis

Q. How to address discrepancies in crystallographic data vs. computational predictions for quinazoline derivatives?

Discrepancies often arise from solvent effects or lattice forces not modeled in simulations. For example:

- Experimental vs. DFT geometries : Adjust computational parameters (e.g., including solvent molecules or dispersion corrections) to align with X-ray data .

- Hydrogen bonding : Validate predicted H-bond lengths (e.g., O—H⋯N = 1.85 Å) against crystallographic tables .

Methodological Resources

Q. What protocols are recommended for safe handling and storage of fluorophenyl-containing quinazolines?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.